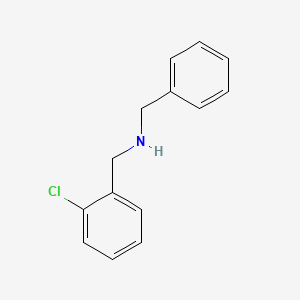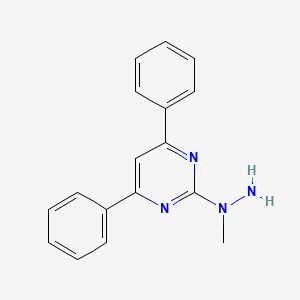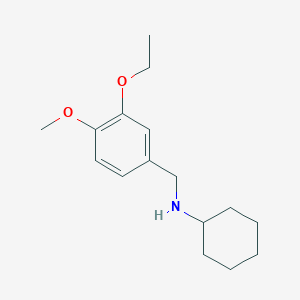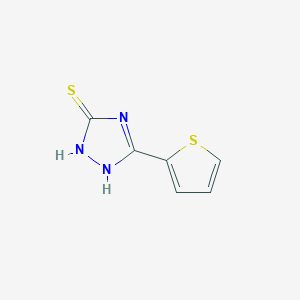
5-(1,3-Benzothiazol-2-yl)-2-furaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1,3-Benzothiazol-2-yl)-2-furaldehyde, also known as 5-BTFA, is a heterocyclic aldehyde which is used in the synthesis of various compounds. It is an important intermediate in the synthesis of pharmaceuticals, fragrances, and other compounds. 5-BTFA is a white crystalline solid with a melting point of 97-98 °C and a boiling point of 235-236 °C. It is soluble in water, ethanol, and other organic solvents.
Applications De Recherche Scientifique
Antitumor Agents
5-(1,3-Benzothiazol-2-yl)furan-2-carbaldehyde shows potential in the design of antitumor agents. Its reactions with various compounds result in derivatives that exhibit significant antitumor activities. A particular derivative was found to be superior to reference drugs like 5-fluorouracil, cisplatin, and curcumin in antitumor screening (Matiichuk et al., 2020).
Synthesis of Cyano-Substituted Compounds
The synthesis of new cyano-substituted bis-benzothiazolyl arylfurans and arylthiophenes involves multi-step reactions starting from corresponding carboxaldehydes, including 5-(1,3-Benzothiazol-2-yl)-2-furaldehyde. This process is significant in the field of organic synthesis and pharmaceutical research (Racané et al., 2003).
Fluorogenic Detection in Water and Live Cells
A derivative of this compound, 5(Benzothiazol-2-yl)-4-hydroxyisophthalaldehyde (BHI), is used in rapid and ratiometric fluorogenic detection of homocysteine and cysteine in water and live cell-imaging. This application is crucial in biochemical and medical diagnostics (Goswami et al., 2014).
Synthesis of Novel Derivatives
Knoevenagel condensation of 2-(benzothiazol-2-ylthio) acetonitrile with furan-2-carbaldehyde leads to the exclusive synthesis of various isomers. These novel compounds have potential applications in organic chemistry and material science (Al-Omran et al., 2011).
Anticancer Activity
5-(1,3-Benzothiazol-2-yl)furan-2-carbaldehyde derivatives have been synthesized and shown to have probable anticancer activity. This highlights the compound's role in developing new medicinal agents (Osmaniye et al., 2018).
Spectroscopic Studies
Heterocyclic benzothiazoline and -thiazole analogs, including derivatives of this compound, have been synthesized and characterized through spectroscopic methods. These studies are crucial in understanding the chemical properties and potential applications of these compounds (Carlson et al., 2011).
Orientations Futures
Benzothiazole derivatives have played an important role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity . The development of synthetic processes is undoubtedly one of the most significant problems facing researchers . Therefore, future research could focus on developing new synthetic approaches and patterns of reactivity , as well as exploring the biological activities of these compounds .
Mécanisme D'action
Target of Action
Benzothiazole derivatives have been reported to interact with various targets such asProthrombin and the Aryl hydrocarbon receptor . Additionally, benzothiazole derivatives have shown antibacterial activity by inhibiting enzymes like dihydroorotase , DNA gyrase , and uridine diphosphate-N-acetyl enol pyruvyl glucosamine reductase (MurB) .
Mode of Action
Benzothiazole derivatives are known to interact with their targets, leading to changes in cellular processes . For instance, inhibition of enzymes like dihydroorotase and DNA gyrase can disrupt bacterial DNA replication, leading to antibacterial effects .
Biochemical Pathways
The inhibition of enzymes like dihydroorotase and dna gyrase suggests that this compound may affect dna synthesis and replication pathways, particularly in bacteria .
Result of Action
Benzothiazole derivatives have been reported to exhibit antibacterial activity, suggesting that they may lead to bacterial cell death by disrupting essential cellular processes .
Analyse Biochimique
Biochemical Properties
5-(1,3-Benzothiazol-2-yl)-2-furaldehyde plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with various enzymes, including those involved in oxidative stress responses and metabolic pathways. For instance, it has been observed to inhibit certain enzymes, thereby modulating their activity and influencing cellular processes. The interactions of this compound with proteins often involve binding to specific active sites, leading to changes in protein conformation and function .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of transcription factors, leading to altered gene expression profiles. Additionally, it affects cellular metabolism by interacting with key metabolic enzymes, thereby influencing the flux of metabolites through various pathways .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, this compound can bind to the active sites of enzymes, inhibiting their catalytic activity and thereby modulating biochemical pathways. Additionally, it can interact with DNA and transcription factors, leading to changes in gene expression and subsequent cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions. Long-term exposure to this compound has been associated with sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been found to exert beneficial effects, such as modulating enzyme activity and improving metabolic function. At higher doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound has been shown to influence key metabolic enzymes, thereby modulating the flow of metabolites through different pathways. Additionally, it can affect the levels of specific metabolites, leading to changes in cellular metabolism and overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound is transported across cellular membranes through specific transporters and binding proteins. Once inside the cell, it can localize to various cellular compartments, where it exerts its biochemical effects. The distribution of this compound within tissues is influenced by factors such as tissue permeability and the presence of specific transport mechanisms .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can influence metabolic processes. The precise localization of this compound within the cell is crucial for its role in regulating cellular function and biochemical pathways .
Propriétés
IUPAC Name |
5-(1,3-benzothiazol-2-yl)furan-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7NO2S/c14-7-8-5-6-10(15-8)12-13-9-3-1-2-4-11(9)16-12/h1-7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTVOYONXUGCDPY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC=C(O3)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40352474 |
Source


|
| Record name | 5-(1,3-benzothiazol-2-yl)-2-furaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40352474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34653-56-0 |
Source


|
| Record name | 5-(1,3-benzothiazol-2-yl)-2-furaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40352474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

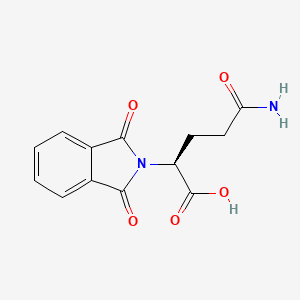
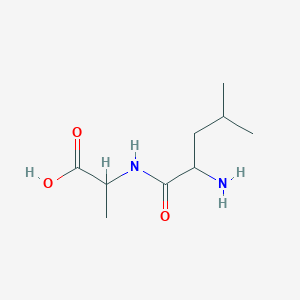
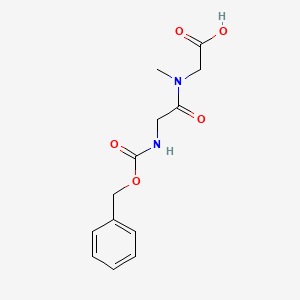
![2-[(Furan-2-ylmethyl)amino]ethanethiol](/img/structure/B1331213.png)



